3,4-Dihydroxypyridine
Overview
Description
Synthesis Analysis
The synthesis of derivatives of dihydroxypyridine, such as 2,3,6-trihydroxypyridine and others, has been studied in various contexts. Holmes, Rittenberg, and Knackmuss (1972) described the synthesis of 2,3,6-trihydroxypyridine, revealing a precursor-product relation with the "nicotine blue pigment" and showing its relevance in bacterial oxidation processes (Holmes, Rittenberg, & Knackmuss, 1972).
Molecular Structure Analysis
Research on the molecular structure of dihydroxypyridine derivatives has shown the formation of unique supramolecular structures. For instance, Zaman, Tomura, and Yamashita (1999) investigated complexes formed by 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone with various pyridine derivatives, demonstrating new types of supramolecular synthons (Zaman, Tomura, & Yamashita, 1999).
Chemical Reactions and Properties
The reactivity and chemical properties of dihydroxypyridine derivatives have been a subject of study. For example, Hertog, Combe, and Kolder (2010) explored the reactivity of halogen atoms in 2,4-dihydroxypyridine, providing insights into new synthesis routes for chloro-dihydroxypyridine derivatives (Hertog, Combe, & Kolder, 2010).
Physical Properties Analysis
The physical properties of dihydroxypyridine derivatives can be significantly influenced by their interaction with metal ions. Vovk et al. (2003) studied the complexes of 2,3-dihydroxypyridine with bivalent metals, revealing how these interactions determine the crystal structures and spectral parameters of these compounds (Vovk et al., 2003).
Scientific Research Applications
Potential Antithyroid Drug : 3,4-DHP, a derivative of the plant amino acid mimosine, has shown properties of inhibiting iodination of human thyroglobulin and interfering with mitogenic activation of human lymphocytes. Its low bone marrow toxicity makes it a potential antithyroid drug (Hallengren et al., 1987).
Environmental Biodegradation : 3,4-DHP is involved in the biodegradation of 4-aminopyridine, an agrichemical used as a bird repellent. It serves as an intermediate in the microbial degradation process, forming part of the metabolic pathway utilized by certain bacteria (Takenaka et al., 2013).
Inhibition of Catechol-O-Methyltransferase : 3,4-DHP has been found to inhibit the enzyme catechol-O-methyltransferase, which is involved in the methylation of certain compounds, indicating its potential use in studies related to enzyme inhibition (Raxworthy et al., 1983).
Analytical Chemistry Applications : 3,4-DHP has been used in polarographic determination of Europium (III), indicating its role as a chelating agent in analytical chemistry applications (Sharma & Sindhu, 2000).
Potassium Channel Activators : In medicinal chemistry, derivatives of 3,4-DHP have been explored for their potential as potassium channel activators, which can have significant implications in pharmacology and treatment of various diseases (Bergmann et al., 1990).
Mimosine Toxicity Studies : 3,4-DHP, along with mimosine, has been studied for its inhibitory effects on the growth of plant seedlings, providing insights into the toxicity mechanisms of certain plant compounds (Smith & Fowden, 1966).
Research in Microbial Metabolism : Studies on the microbial metabolism of pyridine compounds have shown that 3,4-DHP can be an intermediate in the degradation of such compounds by microorganisms, highlighting its role in microbial catabolism (Houghton & Cain, 1972).
Safety And Hazards
The safety data sheet for 3,4-DHP suggests that it should be handled with care . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . After handling, hands should be washed thoroughly . Protective gloves, clothing, eye protection, and face protection should be worn while handling 3,4-DHP .
Future Directions
3,4-DHP has potential as an antithyroid drug . It has been used in the development of recyclable organocatalysts with high catalytic performance . The preparation of solid-supported organocatalysts may be a very useful approach to obtain more efficient catalytic systems for the synthesis of fine chemicals under particularly simple and mild conditions .
properties
IUPAC Name |
3-hydroxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUVWCJGRQCMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274234 | |
Record name | 3,4-Dihydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxypyridine | |
CAS RN |
10182-48-6, 1121-23-9 | |
Record name | 3,4-Pyridinediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10182-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypyridin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-PYRIDINEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW0C50CU4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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